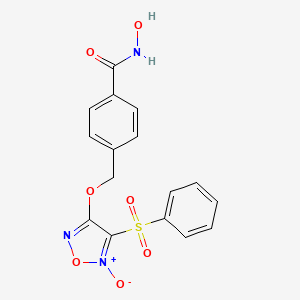
Hdac6-IN-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hdac6-IN-18 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in various cellular processes, including gene expression, protein degradation, and cell motility. HDAC6 is predominantly found in the cytoplasm and is involved in the deacetylation of non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90). This compound has shown potential in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-18 involves several steps, starting with the preparation of benzohydroxamates, which are selectively inhibiting HDAC6. The synthetic route typically includes the following steps:
Formation of Benzohydroxamate Core: This involves the reaction of benzohydroxamic acid with appropriate reagents to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to enhance selectivity and potency.
Purification: The final compound is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality of the final product .
化学反应分析
Types of Reactions
Hdac6-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions involve replacing one functional group with another to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms .
科学研究应用
Hdac6-IN-18 has a wide range of scientific research applications:
Cancer Research: This compound has shown promise in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Neurodegenerative Diseases: The compound has potential therapeutic effects in treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases by enhancing the acetylation of α-tubulin and improving axonal transport.
Inflammatory Conditions: This compound can modulate immune responses and reduce inflammation, making it a potential treatment for autoimmune diseases.
Epigenetic Studies: The compound is used in epigenetic research to study the role of HDAC6 in gene expression and chromatin remodeling.
作用机制
Hdac6-IN-18 exerts its effects by selectively inhibiting HDAC6, leading to increased acetylation of its substrates, such as α-tubulin and HSP90. This inhibition disrupts various cellular processes, including protein degradation, cell motility, and stress responses. The compound’s mechanism of action involves binding to the catalytic domain of HDAC6, preventing it from deacetylating its target proteins .
相似化合物的比较
Similar Compounds
Ricolinostat: Another selective HDAC6 inhibitor with potential therapeutic applications in cancer and neurodegenerative diseases.
Tubastatin A: A potent HDAC6 inhibitor used in research for its neuroprotective and anti-inflammatory properties.
ACY-1215: A selective HDAC6 inhibitor with applications in cancer therapy.
Uniqueness of Hdac6-IN-18
This compound stands out due to its irreversible inhibition of HDAC6, providing prolonged effects compared to reversible inhibitors. This unique property makes it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C16H13N3O7S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
4-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxymethyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C16H13N3O7S/c20-14(17-21)12-8-6-11(7-9-12)10-25-15-16(19(22)26-18-15)27(23,24)13-4-2-1-3-5-13/h1-9,21H,10H2,(H,17,20) |
InChI 键 |
CKHUIFFTCIFDOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCC3=CC=C(C=C3)C(=O)NO)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



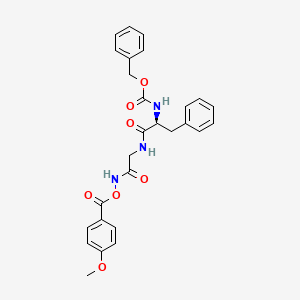
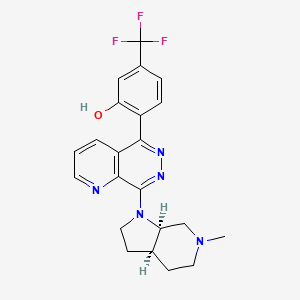

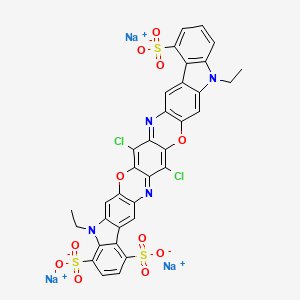

![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
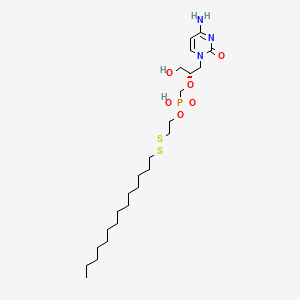

![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
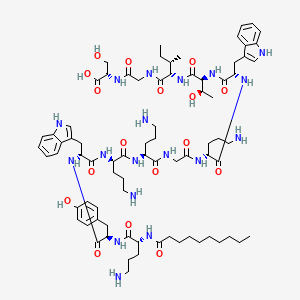
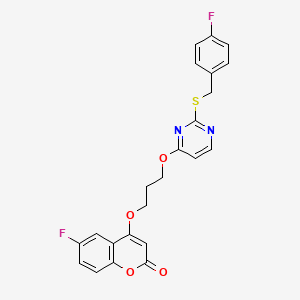

![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)
